molecular formula C15H18N4O3S2 B7061760 N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7061760
M. Wt: 366.5 g/mol
InChI Key: ODWACOMPLZQJQV-UHFFFAOYSA-N
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Description

N-[5-(Methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a synthetic compound that bridges the functional groups of sulfonamides, thiadiazoles, and tetrahydronaphthalenes. These individual functional groups contribute to the compound's versatile applications in various scientific domains, particularly within medicinal chemistry.

Properties

IUPAC Name

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-15-18-17-14(23-15)16-13(20)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-5,10H,6-9H2,1H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWACOMPLZQJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)NC(=O)CC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic routes that integrate various organic reactions. A common route includes:

  • Formation of Thiadiazole Ring: : Starting with appropriate precursors such as hydrazine derivatives, the thiadiazole ring is synthesized using cyclization reactions under acidic or basic conditions.

  • Introduction of Methanesulfonamido Group: : The methanesulfonamido group can be introduced through sulfonylation reactions involving methanesulfonyl chloride and an appropriate amine.

  • Acetylation: : The final acetamide linkage is often formed via acetylation reactions, wherein acetic anhydride is used as the acetylating agent.

Industrial Production Methods: Industrial production of this compound requires optimization of the above synthetic pathways for scalability, including careful control of reaction conditions (temperature, pH, solvents) and purification processes to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, forming various oxidized derivatives.

  • Reduction: : Reduction can lead to the hydrogenation of the double bonds within the thiadiazole ring or the naphthalene moiety.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiadiazole carbon atoms.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: : Hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as alkoxides, thiolates, and amines under basic conditions.

Major Products: The major products formed from these reactions depend on the reaction specifics but typically involve oxidized or reduced derivatives and various substituted products maintaining the core structure.

Scientific Research Applications

This compound has significant applications in:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Employed in biochemical assays to understand enzyme interactions and cellular uptake mechanisms.

  • Medicine: : Potential therapeutic agent due to its structural features that enable interactions with biological targets such as receptors and enzymes.

  • Industry: : Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves:

  • Binding to Molecular Targets: : Interaction with specific proteins or receptors via hydrogen bonding, hydrophobic interactions, and electrostatic forces.

  • Pathways Involved: : Modulation of biochemical pathways including enzymatic inhibition or activation, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Unique Features:
  • Combination of Functional Groups: : The unique combination of methanesulfonamido, thiadiazole, and tetrahydronaphthalene groups differentiates it from other compounds, offering a broad spectrum of chemical reactivity and biological activity.

Similar Compounds:
  • Sulfonamide Derivatives: : Similar antibacterial agents, though lacking the thiadiazole moiety.

  • Thiadiazole Compounds: : Known for their antifungal and antiviral properties but without the sulfonamide and tetrahydronaphthalene groups.

  • Tetrahydronaphthalene Derivatives: : Compounds like tetrahydronaphthalene itself are used in various industrial applications but do not exhibit the same biological activity due to the absence of sulfonamide and thiadiazole groups.

The interplay of these functional groups makes N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide a compound of significant interest in multiple scientific fields.

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